molecular formula C9H22Cl2N2 B3150320 1-(1-Ethylpropyl)piperazine dihydrochloride CAS No. 686721-33-5

1-(1-Ethylpropyl)piperazine dihydrochloride

Cat. No. B3150320
CAS RN: 686721-33-5
M. Wt: 229.19
InChI Key: CMTOSZQSFQQQST-UHFFFAOYSA-N
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Description

“1-(1-Ethylpropyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is related to the class of compounds known as piperazines .


Molecular Structure Analysis

The molecular weight of “this compound” is 192.73 . Piperazine, a core component of this compound, is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Physical And Chemical Properties Analysis

Piperazine, a core component of “this compound”, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine is a nitrogen-containing heterocycle that forms the basis of many drugs across a variety of therapeutic categories, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resulting molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery and development. Research highlights the flexible use of piperazine as a building block in designing drug-like elements, with modifications to substituents on the piperazine ring impacting pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a critical building block in anti-TB molecule design. The structure-activity relationship (SAR) elaborated in these studies aids medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacological Profile of Arylpiperazine Derivatives

Arylpiperazine derivatives have been applied clinically, mainly for treating depression, psychosis, or anxiety. The metabolism of these compounds, including N-dealkylation to 1-aryl-piperazines, reveals insights into their pharmacological actions and the variability of effects among individuals. This variability is attributed to differences in the expression and activity of enzymes involved in their metabolism (Caccia, 2007).

Piperazine-Based Antidepressants

The presence of a piperazine substructure in many antidepressants is notable, suggesting a significant role in developing novel antidepressants. This review indicates that piperazine contributes to specific binding conformations of these agents, beyond its favorable CNS pharmacokinetic profile, providing critical insights for designing piperazine-based antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Safety and Hazards

“1-(1-Ethylpropyl)piperazine dihydrochloride” may cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms if inhaled. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazine compounds.

properties

IUPAC Name

1-pentan-3-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-7-5-10-6-8-11;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTOSZQSFQQQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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